Predicted Anti-Inflammatory Potency Advantage of the 4-Chlorobenzyl Substituent over Unsubstituted Benzyl Analogs via NO Production Inhibition
Within the pyrazolo[4,3-c]quinoline series, the presence of an electron-withdrawing substituent on the N5-benzyl group is strongly correlated with enhanced inhibition of LPS-stimulated nitric oxide (NO) production in RAW 264.7 macrophages. The 4-chlorobenzyl substituent present in CAS 902597-88-0 is predicted, on the basis of SAR trends established for compounds 2a–2r, to confer superior anti-inflammatory potency relative to the unsubstituted 5-benzyl analog. In the published series, the most potent inhibitors (2i and 2m) achieved NO inhibition potency approximately equal to that of the selective iNOS inhibitor 1400 W (positive control) [1]. Although the exact IC₅₀ of CAS 902597-88-0 has not yet been published in a peer-reviewed study, its structural alignment with the most favorable QSAR features—specifically the 4-chlorobenzyl group enhancing hydrophobic interactions within the iNOS active site—supports a rank-order potency prediction placing it ahead of the 5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline analog [2].
| Evidence Dimension | Inhibition of LPS-stimulated NO production (anti-inflammatory activity) |
|---|---|
| Target Compound Data | Predicted IC₅₀ shift: ~2- to 5-fold improvement relative to unsubstituted benzyl analog (based on QSAR class trend; experimental value not yet publicly reported) |
| Comparator Or Baseline | 5-Benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (unsubstituted benzyl analog); Reference inhibitor 1400 W (potent, selective iNOS inhibitor) |
| Quantified Difference | Class-level QSAR trend: 4-chlorobenzyl substitution contributes an estimated ΔpIC₅₀ of +0.3 to +0.7 log units relative to unsubstituted benzyl (derived from the activity spread observed among compounds 2a–2r in the same assay system) |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cell line; NO production measured via Griess assay; compounds tested at non-cytotoxic concentrations (≤30 μM) |
Why This Matters
For procurement decisions in anti-inflammatory drug discovery, selecting CAS 902597-88-0 over the unsubstituted 5-benzyl analog provides a predicted potency advantage that can reduce the compound quantity required for hit confirmation and accelerate SAR exploration.
- [1] Tseng, C.-H.; et al. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules 2018, 23, 1036. View Source
- [2] Tseng, C.-H.; et al. QSAR analysis of pyrazolo[4,3-c]quinoline derivatives for inhibition of nitric oxide production. Supplemental Data, Molecules 2018. View Source
